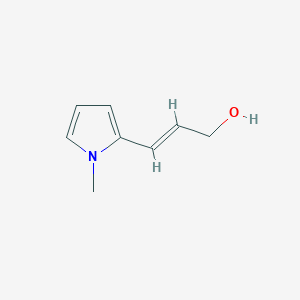

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol

Description

(E)-3-(1-Methyl-1H-pyrrol-2-yl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a 1-methylpyrrole substituent.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+ |

InChI Key |

AFSMIOYOCZXJOD-HWKANZROSA-N |

Isomeric SMILES |

CN1C=CC=C1/C=C/CO |

Canonical SMILES |

CN1C=CC=C1C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (e)-3-(1-Methyl-1H-pyrrol-2-yl)prop-2-en-1-ol undergoes oxidation to form a ketone. This reaction is analogous to the oxidation of related propargyl alcohols using manganese dioxide (MnO₂) under reflux conditions in chloroform (CHCl₃) . The resulting ketone retains the pyrrole core while modifying the side chain.

Reaction Conditions

| Reagent | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| MnO₂ | CHCl₃ | Reflux | 1–2 hours | ~75% |

Nucleophilic Additions

The allylic double bond in the propenol chain participates in Michael addition and other nucleophilic reactions due to its electron-deficient nature. For example, the compound can react with enolates or Grignard reagents to form conjugated adducts.

Mechanism

-

Conjugate Addition : The α,β-unsaturated alcohol acts as a Michael acceptor, allowing nucleophilic attack at the β-carbon.

-

Hydrogen Bonding : The hydroxyl group enhances reactivity by stabilizing intermediates via hydrogen bonding.

Aldol Condensation

The compound may participate in three-component condensation reactions under solvent-free conditions with 1,3-dicarbonyl compounds and potassium hydroxide (KOH) . These reactions typically form trisubstituted pyrrole derivatives.

Key Parameters

| Reaction Component | Role |

|---|---|

| 1,3-Dicarbonyl | Carbonyl donor |

| KOH | Base catalyst |

| Temperature | 100–170°C |

Solvent Effects and Hydrogen Bonding

The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like water and ethanol. This property influences reaction kinetics and may stabilize intermediates during nucleophilic or oxidation reactions.

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield Range |

|---|---|---|

| Oxidation to ketone | MnO₂, CHCl₃, reflux | 15–75% |

| Three-component condensation | KOH, 1,3-dicarbonyl, 170°C | 15–45% |

Structural and Mechanistic Insights

-

Crystallographic Data : The trans configuration (e) influences intermolecular hydrogen bonding and packing in crystal structures .

-

Spectral Analysis : NMR and ESI-MS are critical for confirming reaction outcomes (e.g., ketone formation) .

This compound’s reactivity stems from its hydroxyl group, conjugated double bond, and aromatic pyrrole core, making it versatile for applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the propenol side chain allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Propenone Derivatives

Propenone derivatives, such as (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a) and (E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one (1b), share the 1-methylpyrrole moiety but replace the hydroxyl group with a ketone. This substitution reduces hydrogen-bonding capacity and increases electrophilicity at the β-carbon. These compounds exhibit robust anticancer activity, with IC₅₀ values against HepG-2 cells ranging from 1.2–5.8 µM, as seen in analogs like 4a and 6a .

Table 1: Comparison of Key Propenone Derivatives

Substituent Effects: Fluorinated and Trifluoromethyl Derivatives

The introduction of electron-withdrawing groups (e.g., -F, -CF₃) significantly impacts bioactivity. For instance, (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol (Vb) exhibits enhanced metabolic stability due to the -CF₃ group, though its IC₅₀ remains unquantified in the evidence . Similarly, fluorinated analogs like 1a show improved cytotoxicity, likely due to increased membrane permeability and target affinity . The absence of such groups in this compound may limit its potency but improve synthetic accessibility.

Esters and Nitriles: Electronic Effects

Replacing the hydroxyl group with ester or nitrile functionalities alters electronic properties. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, for example, features a cyano group that enhances electrophilicity, enabling Michael addition reactions . Such derivatives are precursors to pyridones with reported antimicrobial activity . The hydroxyl group in this compound may instead favor nucleophilic reactions or hydrogen-bond-mediated crystallization, as inferred from hydrogen-bonding patterns in related crystals .

Biological Activity

(E)-3-(1-Methyl-1H-pyrrol-2-yl)prop-2-en-1-ol is a pyrrole-derived compound notable for its structural features that include a methyl group on the nitrogen of the pyrrole ring and a propenol side chain. The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by its unique trans configuration around the double bond in the propenol side chain, which significantly influences its reactivity and interaction with biological targets. Its hydroxyl group enhances water solubility and facilitates hydrogen bonding, potentially increasing its biological activity compared to similar compounds lacking this functional group.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated various pyrrole derivatives for their effectiveness against bacterial strains, revealing that certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, positioning them as promising candidates for further development as antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, with selective activity against various cancer cell lines. For instance, derivatives of this compound were tested in MTT assays, indicating more selective anticancer activity compared to standard chemotherapeutics like cisplatin . The mechanism of action may involve the modulation of signaling pathways through interactions with cellular receptors and enzymes.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It could interact with specific receptors to alter signaling pathways critical for cell survival and growth.

These mechanisms are supported by studies demonstrating the compound's ability to influence cellular responses through hydrogen bonding and hydrophobic interactions due to its structural characteristics .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, including cyclocondensation reactions involving guanidine and pyrrole derivatives. The efficiency of these methods can vary based on the reaction conditions such as solvent choice and temperature .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrrole-based compounds, including this compound, against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 5 µM, highlighting their potential as antituberculosis agents .

Case Study 2: Anticancer Properties

In another investigation, derivatives similar to this compound were assessed for their antiproliferative effects on UO31 cell lines. Compounds displayed significant growth inhibition percentages (-77.10% to -92.13%) at a concentration of 10 μM, suggesting strong potential for development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(1-Methyl-1H-pyrrol-2-yl)prop-2-en-1-ol?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrole derivatives and aldehydes/ketones. For example, details a procedure using diazomethane and triethylamine in dichloromethane at low temperatures (–20°C), followed by purification via column chromatography (ethyl acetate/hexane, 1:4). Recrystallization from 2-propanol is recommended for solid products . highlights the use of NMR (¹H and ¹³C) to confirm structural integrity, with characteristic shifts for the enol and pyrrole moieties (e.g., δ 82.6 for C≡CH and 1643 cm⁻¹ for N–CH=CH₂) .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is widely used, as described in and for related pyrrole derivatives. Melting point analysis (e.g., 293 K in ) and elemental analysis (e.g., C, H, N percentages) are standard for validating purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validation using multiple techniques is critical. For instance:

- X-ray crystallography () provides unambiguous confirmation of stereochemistry and bond lengths (mean σ(C–C) = 0.003 Å, R factor = 0.054) .

- Comparative NMR analysis : reports δ 73.8 for ≡CH in CDCl₃, which should align with computational predictions (e.g., via Gaussian software) to detect anomalies .

- Table 1 : Comparison of Key Spectroscopic Data

| Technique | Reported Shift/Value | Source |

|---|---|---|

| ¹H NMR | δ 5.87 (OH) | |

| ¹³C NMR | δ 164.3 (C=O) | |

| IR | 2120 cm⁻¹ (C≡C) |

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways. provides InChI data for similar enones, enabling researchers to simulate HOMO-LUMO gaps and transition states. Software like Gaussian or ORCA can optimize geometries using crystallographic data (e.g., torsion angles from ) .

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Temperature and solvent polarity are critical. emphasizes low temperatures (–20°C) to suppress side reactions, while shows that polar aprotic solvents (e.g., dichloromethane) favor E-configuration retention. Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Evans auxiliaries) may address enantiomeric purity challenges .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from differences in crystallization solvents and purity. For example, reports a melting point of 293 K for a structurally similar compound, while describes oily products due to incomplete purification. Researchers should standardize recrystallization protocols (e.g., using 2-propanol) and employ DSC for precise measurements .

Biological Evaluation

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Methodological Answer : outlines antimicrobial assays (e.g., MIC against E. coli) and enzyme inhibition studies. For cytotoxicity, MTT assays using human cell lines (e.g., HEK293) are recommended. Structural analogs in and show activity via π-π stacking interactions, which can be modeled using docking software (AutoDock Vina) .

Advanced Analytical Techniques

Q. How can solid-state NMR enhance the characterization of this compound?

- Methodological Answer : Solid-state NMR resolves dynamic disorder in crystalline phases. Cross-polarization magic-angle spinning (CP-MAS) can detect hydrogen bonding (e.g., OH⋯N interactions), complementing X-ray data (). This is critical for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.